An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Dieldrin
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Dieldrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, stereoisomerism, and analytical methodologies related to dieldrin. Dieldrin is a chlorinated hydrocarbon, first produced in 1948, that saw widespread use as an insecticide from the 1950s to the early 1970s.[1][2] It is known for its high efficacy, but also for its extreme persistence in the environment and its tendency to bioaccumulate, leading to a global ban on its use.[2] Dieldrin is a derivative of aldrin (B1666841) and is also a stereoisomer of endrin (B86629).[1][2]
Chemical Structure of Dieldrin
Dieldrin is an organochlorine compound produced via the epoxidation of aldrin.[3] Its complex polycyclic structure is the basis for its chemical properties and biological activity.
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IUPAC Name: (1R,2S,3S,6R,7R,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.1³,⁶.0²,⁷.0⁹,¹¹]tridec-4-ene[3]
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Chemical Formula: C₁₂H₈Cl₆O[2]
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Structure: The molecule consists of a chlorinated norbornane (B1196662) skeleton with an epoxide ring.
Synthesis of Dieldrin
The commercial production of dieldrin is a two-step process.[4] First, aldrin is synthesized, which is then oxidized to form dieldrin.
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Formation of Aldrin: Aldrin is produced through a Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. This specific reaction involves the cycloaddition of hexachloro-1,3-cyclopentadiene and norbornadiene.[1][2]
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Epoxidation to Dieldrin: Aldrin is subsequently converted to dieldrin through epoxidation. This is an oxidation reaction where a peroxy acid, such as peracetic acid, is used to add an oxygen atom across the double bond of the norbornene ring system in aldrin, forming an epoxide.[1][5] In biological systems, this conversion is catalyzed by enzymes like cytochrome P-450.[6][7]
Stereoisomers of Dieldrin
The rigid, polycyclic structure of dieldrin gives rise to several stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space.
3.1. Endrin: The Endo-Exo Diastereomer
Dieldrin has a significant stereoisomer known as endrin. Dieldrin and endrin are diastereomers, specifically classified as endo and exo isomers, arising from the Diels-Alder reaction used to create the parent compound, aldrin.[1][2]
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Dieldrin (Exo Isomer): In dieldrin, the epoxide ring is on the opposite side (exo) of the molecule from the dichlorinated bridge.
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Endrin (Endo Isomer): In endrin, the epoxide ring is on the same side (endo) as the dichlorinated bridge.
This difference in spatial arrangement, while seemingly subtle, results in different physical and toxicological properties for the two compounds.
3.2. Photodieldrin (B171086): A Chiral Photoproduct
When exposed to ultraviolet radiation, such as from sunlight, dieldrin can undergo a photochemical rearrangement to form photodieldrin.[8] This process creates a "caged" structure. While dieldrin itself is prochiral, photodieldrin is chiral and exists as a pair of enantiomers (non-superimposable mirror images).[8] Environmental and biological samples have shown that the enantiomeric composition of photodieldrin often deviates from a 1:1 racemic mixture, suggesting that enantioselective biological processes are involved in its subsequent transformation.[8]
Quantitative Data
The following table summarizes key physical and chemical properties of dieldrin.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈Cl₆O | [2][9] |
| Molar Mass | 380.91 g/mol | [2] |
| Appearance | Colorless to light tan crystals | [2] |
| Melting Point | 176-177 °C | [2] |
| Boiling Point | 385 °C | [2] |
| Density | 1.75 g/cm³ | [2] |
| Water Solubility | 186 µg/L at 20 °C | [10] |
| Vapor Pressure | 0.4 mPa at 20 °C | [10] |
| Half-life in Soil | Approximately 5 years | [9] |
Experimental Protocols
5.1. Synthesis of Dieldrin (General Laboratory Protocol)
The synthesis of dieldrin involves two primary experimental steps:
Step 1: Synthesis of Aldrin via Diels-Alder Reaction
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Reactant Preparation: Equimolar amounts of hexachlorocyclopentadiene (B6142220) and freshly distilled norbornadiene are prepared. A suitable solvent, such as toluene (B28343) or xylene, is chosen.
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Reaction Setup: The reactants are mixed in the solvent within a round-bottom flask equipped with a reflux condenser.
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Reflux: The mixture is heated to reflux for several hours (e.g., 12-17 hours).[5] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude aldrin product is then purified, typically by recrystallization from a suitable solvent like methanol, to yield the solid product.
Step 2: Epoxidation of Aldrin to Dieldrin
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Reactant Preparation: The purified aldrin is dissolved in a non-polar, aprotic solvent such as dichloromethane (B109758) or chloroform.
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Addition of Oxidizing Agent: A peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA, or peracetic acid) is added portion-wise to the solution, often at a controlled, cool temperature (e.g., 0 °C to room temperature) to manage the exothermic reaction.
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Reaction Monitoring: The reaction is stirred for several hours and monitored by TLC or GC for the disappearance of the aldrin starting material.
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Work-up and Purification: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxy acid, followed by a basic wash (e.g., sodium bicarbonate solution) to remove acidic byproducts. The organic layer is then dried and the solvent evaporated. The resulting crude dieldrin is purified by recrystallization.
5.2. Analytical Methods for Stereoisomer Identification
The analysis of dieldrin and its stereoisomers in technical and environmental samples relies heavily on chromatographic techniques.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the standard method for the identification and quantification of dieldrin. The compound is volatilized and separated from other components in a gas chromatograph before being fragmented and detected by a mass spectrometer, providing a unique fingerprint for identification.
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Enantioselective Gas Chromatography: To separate and analyze the enantiomers of chiral compounds like photodieldrin, specialized chiral stationary phases are required. Columns containing modified cyclodextrins (e.g., silylated gamma-cyclodextrin) have been successfully used to achieve full enantiomeric resolution of photodieldrin.[8] This allows for the determination of enantiomeric ratios in various samples, providing insight into the environmental fate and biological processing of the compound.[8]
Metabolic Pathways of Dieldrin
The metabolism of dieldrin in organisms is a critical aspect of its toxicology. The primary routes of metabolism aim to increase the polarity of the lipophilic dieldrin molecule to facilitate its excretion.
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Hydroxylation: The primary metabolic pathway in rats involves the hydroxylation of the methylene (B1212753) bridge by liver microsomal monooxygenases (a cytochrome P-450 dependent process) to produce 9-hydroxydieldrin.[1] This metabolite is then often conjugated with glucuronic acid and excreted.
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Hydration: Another significant pathway, particularly in rabbits, is the hydration of the epoxide ring by the enzyme epoxide hydrolase.[1] This opens the epoxide to form a trans-diol (6,7-trans-dihydroxydihydroaldrin), which can be further oxidized to a dicarboxylic acid or conjugated for excretion.[1][6]
References
- 1. Dieldrin - Wikipedia [en.wikipedia.org]
- 2. Dieldrin - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. Dieldrin | C12H8Cl6O | CID 969491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dieldrin (Ref: ENT 16225 ) [sitem.herts.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Aldrin - Wikipedia [en.wikipedia.org]
- 7. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Aldrin and Dieldrin - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Composition of aldrin, dieldrin, and photodieldrin enantiomers in technical and environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways [frontiersin.org]
- 10. Aldrin and Dieldrin (EHC 91, 1989) [inchem.org]
